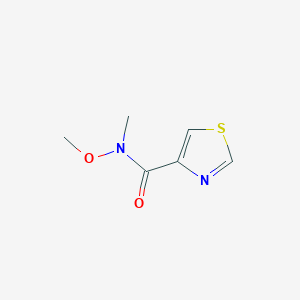

N-methoxy-N-methylthiazole-4-carboxamide

CAS No.:

Cat. No.: VC14260082

Molecular Formula: C6H8N2O2S

Molecular Weight: 172.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8N2O2S |

|---|---|

| Molecular Weight | 172.21 g/mol |

| IUPAC Name | N-methoxy-N-methyl-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-3-11-4-7-5/h3-4H,1-2H3 |

| Standard InChI Key | AOTIIPFASGVHLW-UHFFFAOYSA-N |

| Canonical SMILES | CN(C(=O)C1=CSC=N1)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The thiazole core in N-methoxy-N-methylthiazole-4-carboxamide contributes to its planar geometry, enabling π-π stacking interactions with biological targets. Key structural features include:

-

Thiazole ring: A five-membered heterocycle with sulfur at position 1 and nitrogen at position 3.

-

Carboxamide group: Positioned at C-4, forming hydrogen bonds with target proteins .

-

N-Methoxy-N-methyl substitution: Enhances lipophilicity, potentially improving membrane permeability.

The compound’s IUPAC name is N-methoxy-N-methyl-1,3-thiazole-4-carboxamide, and its canonical SMILES string is CN(C(=O)C1=CSC=N1)OC.

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 172.21 g/mol | |

| LogP (partition coefficient) | 1.08 (predicted) | |

| Topological polar surface area | 70.67 Ų |

The moderate LogP value suggests balanced solubility and permeability, making it suitable for drug development .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis for N-methoxy-N-methylthiazole-4-carboxamide is documented, analogous thiazole-4-carboxamides are typically synthesized via:

-

Hantzsch thiazole synthesis: Condensation of thioureas with α-haloketones .

-

Carboxamide formation: Coupling of thiazole-4-carboxylic acid with N-methoxy-N-methylamine using EDCI/HOBt .

-

Functional group modifications: Introduction of methoxy and methyl groups via nucleophilic substitution or reductive amination.

For example, ethyl 2-amino-4-carboxylate (3) is hydrolyzed to the carboxylic acid, followed by coupling with N-methoxy-N-methylamine to yield the target compound .

Reactivity Profile

-

Hydrolysis: Under acidic or basic conditions, the carboxamide hydrolyzes to thiazole-4-carboxylic acid, which can form esters or salts.

-

Electrophilic substitution: The thiazole ring undergoes halogenation or nitration at C-5 due to electron-withdrawing effects of the carboxamide .

Biological Activities and Mechanisms

Anticancer Activity

Thiazole-4-carboxamide derivatives exhibit potent antiproliferative effects. In a study of 2-amino-thiazole-4-carboxamides, compound 6m showed IC values of 0.47 µM (MCF7 breast cancer) and 1.1 µM (NCI-H1650 lung cancer) . Mechanistically, these compounds inhibit tubulin polymerization, disrupting microtubule dynamics in cancer cells . For instance, SMART (4-substituted methoxybenzoyl-aryl-thiazole) analogs demonstrated IC values in the low nM range against melanoma and prostate cancer cells .

Enzyme Inhibition

Molecular docking studies reveal that the carboxamide group forms hydrogen bonds with residues in tubulin’s colchicine-binding site (e.g., Asn329 and Tyr224) . This interaction stabilizes the tubulin-inhibitor complex, preventing polymerization .

Structure-Activity Relationships (SAR)

Key modifications influencing activity include:

-

C-2 substitution: Lipophilic groups (e.g., aryl rings) enhance anticancer potency .

-

Carboxamide position: 4-Carboxamides show superior activity to 2-carboxamides due to optimal hydrogen bonding.

-

N-Substituents: Methoxy and methyl groups improve metabolic stability compared to unsubstituted analogs.

Comparative Analysis with Related Compounds

Future Directions

-

Mechanistic studies: Elucidate the precise molecular targets of N-methoxy-N-methylthiazole-4-carboxamide using crystallography or proteomics.

-

In vivo validation: Assess pharmacokinetics and toxicity in animal models.

-

Derivatization: Explore substitutions at C-5 or the methoxy group to optimize potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume